molecular formula C21H22BrN3O5S B2477959 1-(4-bromobenzenesulfonyl)-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine CAS No. 1019142-46-1

1-(4-bromobenzenesulfonyl)-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine

Cat. No.: B2477959
CAS No.: 1019142-46-1
M. Wt: 508.39
InChI Key: HIVIMNVRXUAIOA-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a piperidine ring, which is a common structure in many pharmaceuticals. It also contains a sulfonyl group attached to a bromophenyl group, and an oxadiazole ring attached to a dimethoxyphenyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound is quite complex. It includes a piperidine ring, a sulfonyl group, a bromophenyl group, an oxadiazole ring, and a dimethoxyphenyl group . Each of these groups contributes to the overall properties of the molecule.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of the bromine atom and the sulfonyl group could potentially increase the compound’s reactivity .

Scientific Research Applications

Synthesis and Biological Activity

  • Antibacterial Activity : Certain derivatives of the compound have been synthesized and evaluated for their antibacterial potentials. For instance, derivatives with a 1,3,4-oxadiazole nucleus have shown moderate inhibitory effects against Gram-negative bacterial strains (Iqbal et al., 2017).

  • Potential Anticancer Agents : Another study focused on synthesizing piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluating them as potential anticancer agents. Some of these compounds demonstrated significant anticancer activities (Rehman et al., 2018).

  • Alzheimer's Disease Research : Research has also been conducted on N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide for potential drug candidates in treating Alzheimer’s disease. These compounds were screened for enzyme inhibition activity against acetylcholinesterase (AChE) enzyme (Rehman et al., 2018).

  • Antimicrobial Properties : Some N-substituted derivatives were synthesized and screened for their antibacterial properties. These compounds showed moderate to strong antibacterial activity (Khalid et al., 2016).

Crystal Structure and Molecular Studies

  • Studies on the crystal structure and molecular properties of related compounds have been conducted to understand their potential applications in medicinal chemistry. This includes analysis using techniques like X-ray diffraction, density functional theory (DFT) calculations, and molecular Hirshfeld surface analysis (Kumara et al., 2017).

Synthesis and Evaluation of Derivatives

  • Various studies have focused on the synthesis of new derivatives containing the piperidine nucleus, with some compounds showing promising antibacterial activity (Iqbal et al., 2017).

Future Directions

The future directions for research on this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its reactivity .

Properties

IUPAC Name

5-[1-(4-bromophenyl)sulfonylpiperidin-3-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrN3O5S/c1-28-18-10-5-14(12-19(18)29-2)20-23-21(30-24-20)15-4-3-11-25(13-15)31(26,27)17-8-6-16(22)7-9-17/h5-10,12,15H,3-4,11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIVIMNVRXUAIOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3CCCN(C3)S(=O)(=O)C4=CC=C(C=C4)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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